molecular formula C12H14N2O3 B5132567 5-Benzylfuran-2-carboxylic acid;hydrazine

5-Benzylfuran-2-carboxylic acid;hydrazine

Cat. No.: B5132567
M. Wt: 234.25 g/mol
InChI Key: IZXFRDCSBLTMAC-UHFFFAOYSA-N
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Description

5-Benzylfuran-2-carboxylic acid;hydrazine is a compound that belongs to the class of benzofuran derivatives. . The compound consists of a benzofuran ring with a benzyl group at the 5-position and a carboxylic acid group at the 2-position, along with a hydrazine moiety.

Properties

IUPAC Name

5-benzylfuran-2-carboxylic acid;hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3.H4N2/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9;1-2/h1-7H,8H2,(H,13,14);1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXFRDCSBLTMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O.NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylfuran-2-carboxylic acid;hydrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Benzylfuran-2-carboxylic acid;hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylfuran-2-carboxylic acid;hydrazine is unique due to the presence of both the benzyl group and the hydrazine moiety, which confer distinct chemical and biological properties.

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